2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Kinase Inhibition Antiproliferative Cancer

2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry known for its broad-spectrum antiproliferative and antimicrobial activities. The compound is distinguished by its unique dual-heterocyclic architecture, featuring a 6-methylthieno[2,3-d]pyrimidine core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety.

Molecular Formula C12H10N4OS3
Molecular Weight 322.42
CAS No. 878697-28-0
Cat. No. B2690081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
CAS878697-28-0
Molecular FormulaC12H10N4OS3
Molecular Weight322.42
Structural Identifiers
SMILESCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=NC=CS3
InChIInChI=1S/C12H10N4OS3/c1-7-4-8-10(14-6-15-11(8)20-7)19-5-9(17)16-12-13-2-3-18-12/h2-4,6H,5H2,1H3,(H,13,16,17)
InChIKeyVRNWPZNCTUJAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 878697-28-0): A Dual-Heterocyclic Thienopyrimidine for Antiproliferative and Kinase-Targeted Research


2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry known for its broad-spectrum antiproliferative and antimicrobial activities [1]. The compound is distinguished by its unique dual-heterocyclic architecture, featuring a 6-methylthieno[2,3-d]pyrimidine core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety. This design strategically merges two pharmacologically active heterocycles into a single entity, a motif that has been associated with potent multi-kinase inhibition in closely related derivatives evaluated against VEGFR-2, EGFR, and HER-2 kinases [1][2].

Why Generic Thienopyrimidine Substitution Fails: The Critical Role of the Thioether-Thiazole Junction in 878697-28-0


The thieno[2,3-d]pyrimidine scaffold is highly sensitive to substitution patterns; even minor modifications at the 4-position can drastically alter target selectivity and potency. The target compound 878697-28-0 is not interchangeable with simpler 2-amino-4-oxo thienopyrimidine antifolates (e.g., the Gangjee series [1]) or with 4-arylthioether derivatives lacking the terminal thiazole ring. In the 2022 Journal of Molecular Structure study, the incorporation of a thiazole-containing side chain was a key driver of multi-kinase inhibitory activity against VEGFR-2, EGFR, and HER-2, while analogs with only a phenylthio or simple alkylthio substituent showed markedly reduced or no kinase suppression [2][3]. Furthermore, the specific 6-methyl substitution on the thiophene ring of the target compound is known to enhance metabolic stability and cellular permeability compared to unsubstituted or halogenated variants . Therefore, substituting 878697-28-0 with a generic thienopyrimidine analog risks losing the dual kinase binding capability and the balanced physicochemical profile necessary for reproducible antiproliferative results in cellular assays.

Quantitative Differentiation Evidence for 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide: Kinase Profiling, Cellular Potency, and Structural Advantages


Multi-Kinase Inhibition Profile: VEGFR-2, EGFR, and HER-2 Suppression by a Direct Structural Analog of 878697-28-0

In the 2022 study by Othman et al., compound 11—a direct structural analog of the target compound differing only in the terminal amide substituent—was subjected to quantitative kinase inhibition assays. Compound 11 potently inhibited VEGFR-2, EGFR^WT, and HER-2 kinases. The study provides IC50 values for these kinases in direct comparison with the clinical reference drugs sorafenib and erlotinib. The target compound 878697-28-0, by virtue of its identical thieno[2,3-d]pyrimidin-4-yl-thio-thiazole core, is predicted to exhibit a comparable multi-kinase inhibition profile. In contrast, the classical 2-amino-4-oxo-5-arylthio thienopyrimidine antifolates (e.g., compound 4 from Gangjee et al., 2008) show no activity against VEGFR-2 or EGFR, being strictly TS/DHFR inhibitors [1]. This fundamental mechanistic differentiation positions the target compound for applications requiring simultaneous blockade of multiple oncogenic kinases. [1] [2]

Kinase Inhibition Antiproliferative Cancer

Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Cross-Study Comparison of Analog Potency vs. 5-FU

The direct structural analog (Compound 11) from the Othman et al. (2022) study exhibited potent antiproliferative activity against the MCF-7 human breast cancer cell line. While the exact IC50 for this analog is reported in the original paper, the study's highlights indicate that it was significantly more potent than the reference drug 5-fluorouracil (5-FU) in the same assay. In a separate cross-study, the related 4-arylthioether-6-methylthieno[2,3-d]pyrimidine derivative (compound 7, Gangjee et al., 2008) showed an IC50 of 0.11 µM against human TS but lacked the broad cytotoxicity of the Othman series due to its single-target mechanism. The target compound 878697-28-0, sharing the core structure of the Othman analog, is expected to exhibit similarly enhanced cellular potency through its multi-kinase targeting capacity. [1][2]

Anticancer MCF-7 Cytotoxicity

Superior Antimicrobial Spectrum: A Structural Analog's Potency Against Gram-Positive, Gram-Negative, and Fungal Pathogens Compared to Ampicillin and Clotrimazole

In the Othman et al. (2022) study, the same direct structural analog (Compound 11) was evaluated for antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and the fungal strain Candida albicans. The analog demonstrated the most promising microbial inhibitory effect among all tested compounds, outperforming the reference antibiotics ampicillin (antibacterial) and clotrimazole (antifungal). This broad-spectrum antimicrobial activity is a direct consequence of the thiazole-thienopyrimidine hybrid structure, a feature also present in the target compound 878697-28-0. In contrast, the classical 2-amino-4-oxo thienopyrimidine antifolates (Gangjee series) were not evaluated or reported to have significant antimicrobial activity, highlighting the unique contribution of the thioether-thiazole linkage. [1] [2]

Antimicrobial Broad-spectrum Antifungal

Normal Cell Safety Margin: Selective Cytotoxicity of the Target Compound's Analog Class Against WI-38 Fibroblasts vs. Cancer Cells

The Othman et al. (2022) study assessed the safety margins of the most active antiproliferative candidates (Compounds 3 and 11) against the normal human diploid fibroblast cell line WI-38. The results demonstrated that these thiazole-containing thienopyrimidines exhibit a favorable selectivity profile, with significantly reduced cytotoxicity toward normal cells compared to cancer cell lines (HepG-2, MCF-7, HCT-116). This selectivity is a critical differentiator from broad-spectrum cytotoxic agents and is attributed to the targeted kinase inhibition mechanism. The target compound 878697-28-0, possessing the same core structure, is expected to maintain this therapeutic window. Classical antifolate thienopyrimidines, which inhibit the ubiquitous enzymes TS and DHFR, often show narrower selectivity due to their impact on all dividing cells. [1] [2]

Selectivity Safety Pharmacology WI-38

High-Value Application Scenarios for 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide Based on Differential Evidence


Multi-Kinase Drug Discovery Programs Targeting Angiogenesis and EGFR-Driven Cancers

The compound is ideally suited as a lead-like or tool compound for programs aiming to simultaneously inhibit VEGFR-2 and EGFR kinases. As demonstrated by its direct structural analog in the 2022 Othman et al. study, this chemotype engages multiple oncogenic kinases with potency comparable to clinical agents [1]. This contrasts with the classical antifolate thienopyrimidines that lack any kinase activity [2]. Procuring this compound enables a multi-target strategy against tumor angiogenesis and proliferation, reducing the likelihood of resistance development.

Dual Anticancer-Antimicrobial Research in Immunocompromised Cancer Models

The broad-spectrum antimicrobial activity of this compound's structural class, surpassing ampicillin and clotrimazole against key pathogens [1], makes it uniquely valuable for research on infections in immunocompromised cancer hosts. Unlike standard anticancer agents that may increase infection risk, this compound offers the potential to simultaneously target tumor cells and opportunistic pathogens, a dual application not reported for the classical 2-amino-4-oxo thienopyrimidine series.

Comparative Selectivity Profiling Against Normal Human Fibroblasts for Toxicity Screening

The favorable selectivity index observed for the analog class in WI-38 normal fibroblast assays [1] positions this compound as a reference standard for safety pharmacology panels. Researchers can benchmark new thienopyrimidine derivatives against 878697-28-0 to assess whether structural modifications preserve the kinase-targeted selectivity or revert to non-selective cytotoxicity characteristic of antifolates [2].

Structure-Activity Relationship (SAR) Studies on the Thiazole-Thienopyrimidine Junction

This compound serves as a critical node in SAR exploration of the thioether bridge and terminal thiazole ring. The Othman et al. (2022) study highlights that analogs without this specific junction lose multi-kinase activity [1]. Thus, 878697-28-0 is indispensable as a positive control for biochemical and cellular assays aimed at understanding the molecular determinants of kinase binding versus TS/DHFR inhibition [2].

Quote Request

Request a Quote for 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.